Benzoic acid, 4-(3-oxopropyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(3-oxopropyl)- can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of benzene with 3-oxopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires refluxing the reactants in a suitable solvent like dichloromethane.
Another method involves the oxidation of 4-(3-hydroxypropyl)benzoic acid using an oxidizing agent such as potassium permanganate or chromium trioxide. This reaction is carried out in an acidic medium, often with sulfuric acid, to yield the desired product.
Industrial Production Methods
Industrial production of benzoic acid, 4-(3-oxopropyl)- may involve large-scale oxidation processes using continuous flow reactors. The use of catalysts and optimized reaction conditions ensures high yield and purity of the product. Additionally, purification steps such as recrystallization and distillation are employed to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-(3-oxopropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to an alcohol group, yielding 4-(3-hydroxypropyl)benzoic acid.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).
Major Products
Oxidation: Carboxylic acids, such as 4-(3-carboxypropyl)benzoic acid.
Reduction: 4-(3-hydroxypropyl)benzoic acid.
Substitution: Halogenated, nitrated, or sulfonated derivatives of benzoic acid, 4-(3-oxopropyl)-.
Scientific Research Applications
Benzoic acid, 4-(3-oxopropyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 4-(3-oxopropyl)- involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, the compound’s ability to modulate inflammatory pathways makes it a candidate for anti-inflammatory drug development.
Comparison with Similar Compounds
Benzoic acid, 4-(3-oxopropyl)- can be compared with other benzoic acid derivatives, such as:
4-(3-hydroxypropyl)benzoic acid: Similar structure but with a hydroxyl group instead of a keto group.
4-(3-carboxypropyl)benzoic acid: An oxidized derivative with a carboxyl group.
4-(3-aminopropyl)benzoic acid: Contains an amino group, leading to different chemical and biological properties.
Properties
IUPAC Name |
4-(3-oxopropyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h3-7H,1-2H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWAJHOAUWSAOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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